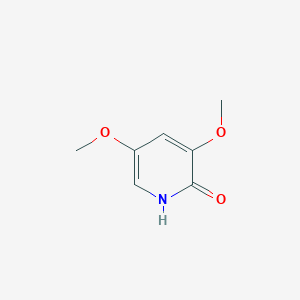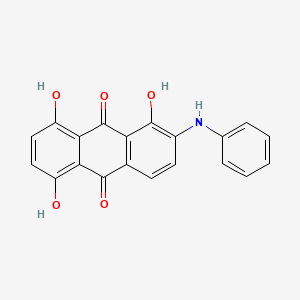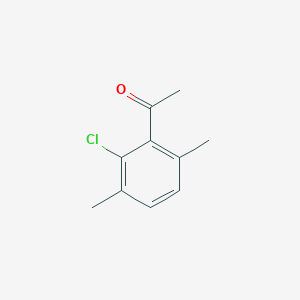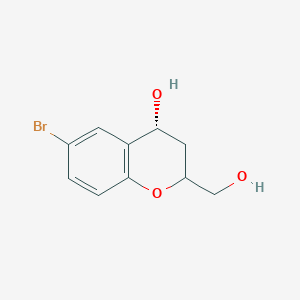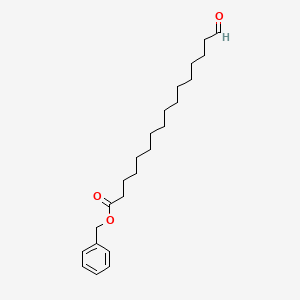
Benzyl 16-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 16-oxohexadecanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of benzyl alcohol and 16-oxohexadecanoic acid. This compound is characterized by its long carbon chain and the presence of both an ester and a ketone functional group, making it a molecule of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 16-oxohexadecanoate typically involves the esterification reaction between benzyl alcohol and 16-oxohexadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Benzyl alcohol+16-oxohexadecanoic acidAcid catalystBenzyl 16-oxohexadecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 16-oxohexadecanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 16-oxohexadecanoic acid.
Reduction: The major products are benzyl alcohol and 16-hydroxyhexadecanoic acid.
Substitution: The major products depend on the nucleophile used, but typically result in the formation of new ester derivatives.
Aplicaciones Científicas De Investigación
Benzyl 16-oxohexadecanoate has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of benzyl 16-oxohexadecanoate involves its interaction with various molecular targets, depending on the context of its use. For example, in enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce benzyl alcohol and 16-oxohexadecanoic acid. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the ester group, followed by the formation of a tetrahedral intermediate and subsequent breakdown to release the products.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, commonly used in topical medications.
Hexadecanoic acid:
16-oxohexadecanoic acid: The parent compound of benzyl 16-oxohexadecanoate, used in biochemical studies.
Uniqueness
This compound is unique due to its dual functional groups (ester and ketone) and long carbon chain, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H36O3 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
benzyl 16-oxohexadecanoate |
InChI |
InChI=1S/C23H36O3/c24-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-23(25)26-21-22-17-13-12-14-18-22/h12-14,17-18,20H,1-11,15-16,19,21H2 |
Clave InChI |
NNZNWZBDEZXLPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
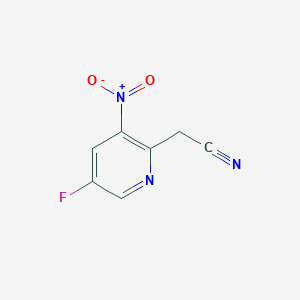
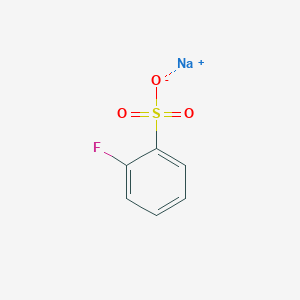
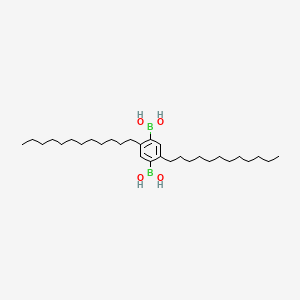
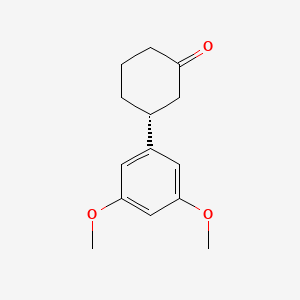
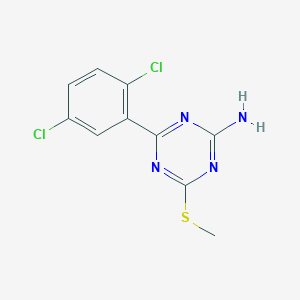
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
